3-[(3-Aminopyrrolidin-1-yl)methyl]phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-[(3-aminopyrrolidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C11H16N2O/c12-10-4-5-13(8-10)7-9-2-1-3-11(14)6-9/h1-3,6,10,14H,4-5,7-8,12H2 |
InChI Key |
GGYRXRNODPJXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties & Synthesis of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol
[1]
Executive Summary
This compound is a bifunctional heterocyclic building block characterized by a phenolic core linked via a methylene bridge to a 3-aminopyrrolidine moiety.[1] This compound represents a "privileged scaffold" in medicinal chemistry, combining a hydrogen-bond donor/acceptor (phenol) with a solubilizing, basic handle (pyrrolidine diamine).[1] It is frequently utilized in Fragment-Based Drug Discovery (FBDD) targeting GPCRs (e.g., opioid, histamine receptors) and kinases, where the phenol mimics tyrosine residues and the diamine enables salt bridge interactions.[1]
This guide provides a comprehensive analysis of its physicochemical behavior, theoretical ionization profile, and a robust, self-validating synthesis protocol designed for high-purity isolation.[1]
Molecular Identity & Structural Analysis[1]
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Scaffolds | 3-substituted pyrrolidine; meta-substituted phenol |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| SMILES | Oc1cccc(CN2CC(N)CC2)c1 |
| Key Functionalities | Phenol (Acidic), Tertiary Amine (Basic, Ring), Primary Amine (Basic, Exocyclic) |
Structural Commentary
The molecule consists of a lipophilic phenyl ring and a hydrophilic pyrrolidine ring. The meta positioning of the phenol relative to the methylene linker prevents steric clash with the pyrrolidine, allowing the molecule to adopt a "flat-plus-pucker" conformation ideal for binding narrow protein pockets.[1]
Physicochemical Profile
Note: Values below are derived from consensus SAR data of structural analogs (e.g., 1-benzyl-3-aminopyrrolidine) and computational prediction models (ACD/Percepta, ChemAxon).
Ionization & pKa
This molecule is an ampholyte (zwitterionic potential) with three ionizable centers.[1] Understanding the protonation state is critical for extraction and formulation.[1]
| Functional Group | Approx. pKa | Charge at pH 7.4 | State at pH 7.4 |
| Primary Amine (-NH₂) | 9.8 – 10.2 | +1 (Cationic) | Protonated ( |
| Tertiary Amine (Ring N) | 8.8 – 9.2 | +1 (Cationic) | Protonated ( |
| Phenol (-OH) | 9.8 – 10.0 | 0 (Neutral) | Protonated ( |
Net Charge at Physiological pH (7.4): +2 (Dicationic).[1] Implication: The compound is highly soluble in aqueous media at neutral pH but will have poor membrane permeability unless actively transported or modified (e.g., prodrug).[1]
Lipophilicity & Solubility[1]
| Parameter | Value | Interpretation |
| LogP (Neutral) | 1.1 ± 0.3 | Moderately lipophilic in uncharged state (pH > 11).[1] |
| LogD (pH 7.4) | -1.5 to -2.0 | Highly hydrophilic due to double protonation.[1] |
| TPSA | ~66 Ų | Good potential for CNS penetration if charge is masked.[1] |
| Aqueous Solubility | > 50 mg/mL (pH < 8) | Excellent solubility in acidic/neutral buffers.[1] |
Speciation & Handling Logic
The diagram below illustrates the dominant species across the pH scale. This logic dictates the extraction strategy: avoid neutral pH for extraction .
Caption: Ionization cascade. At pH 7.4, the molecule is locked in the dicationic state (Red), rendering it insoluble in ether/DCM but highly soluble in water.[1]
Synthesis Protocol: Reductive Amination
Objective: Synthesize this compound with >95% purity. Strategy: Use of a Boc-protected amine prevents polymerization and simplifies purification.[1]
Reagents
-
A: 3-Hydroxybenzaldehyde (1.0 eq)[1]
-
B: tert-Butyl pyrrolidin-3-ylcarbamate (1.0 eq)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB, 1.4 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]
Step-by-Step Methodology
Phase 1: Reductive Coupling
-
Imine Formation: In a dry flask under
, dissolve 3-Hydroxybenzaldehyde and Boc-3-aminopyrrolidine in DCE (0.1 M concentration). -
Activation: Add catalytic Acetic Acid (1-2 drops) to accelerate imine formation.[1] Stir at Room Temperature (RT) for 30–60 mins.
-
Checkpoint: Solution may turn slightly yellow/cloudy as water is generated.[1]
-
-
Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.
-
Reaction: Warm to RT and stir for 12–16 hours.
Phase 2: Workup & Purification (Critical)[1]
-
Quench: Add saturated
(aq).[1] -
Extraction: Extract with DCM (3x). The Boc-protected intermediate is lipophilic (LogP ~2.[1]5) and will partition into the organic layer.[1]
-
Wash: Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash Chromatography (SiO2).[1] Eluent: 0-5% MeOH in DCM.[1]
-
Note: The phenol may streak; adding 1% AcOH to the eluent helps sharpen peaks.[1]
-
Phase 3: Deprotection
-
Dissolve the purified intermediate in DCM.[1]
-
Add TFA (1:4 ratio v/v with DCM) or 4M HCl/Dioxane . Stir for 2 hours.
-
Isolation: Evaporate volatiles. The product will remain as a TFA or HCl salt.[1]
-
Form: Hygroscopic solid/gum.[1]
-
-
Free Basing (Optional): Pass through a Strong Cation Exchange (SCX-2) cartridge.[1] Load in MeOH, wash with MeOH, elute with 2M
in MeOH.[1]
Experimental Workflow Diagram
Caption: Synthesis pathway utilizing Boc-protection strategy to ensure clean isolation of the zwitterionic final product.
Stability & Storage
-
Oxidation Sensitivity: Phenols are prone to oxidation (quinione formation) upon exposure to air and light.[1]
-
Protocol: Store under Argon/Nitrogen atmosphere at -20°C.
-
-
Hygroscopicity: As a hydrochloride or TFA salt, the primary amine is highly hygroscopic.
-
Protocol: Store in a desiccator.[1] Handle quickly in ambient air.
-
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]
-
Phenol pKa & Solubility: Liptak, M. D., et al. "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society, 2002, 124(22), 6421-6427.[1] Link[1]
-
Pyrrolidine Properties: "1-Benzyl-3-aminopyrrolidine Properties." PubChem Compound Summary, National Center for Biotechnology Information.[1] Link[1]
-
Fragment-Based Discovery: Hajduk, P. J., & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned."[1] Nature Reviews Drug Discovery, 2007, 6, 211–219.[1] Link
Technical Guide: Therapeutic Potential of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol in Drug Discovery
This is an in-depth technical guide on the therapeutic utility of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol , a privileged scaffold in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
This compound is not merely a single drug candidate but a privileged fragment —a high-value molecular scaffold used to probe and inhibit specific biological targets. Its structure combines a phenolic "warhead" (mimicking tyrosine or dopamine) with a chiral diamine core (3-aminopyrrolidine).
In modern Fragment-Based Drug Discovery (FBDD), this molecule represents a "sweet spot" for optimization:
-
Molecular Weight: ~192 Da (Ideal for fragment growing).
-
Ligand Efficiency (LE): High potential due to simultaneous H-bonding (phenol) and ionic interaction (pyrrolidine nitrogen).
-
Chirality: The 3-amino position offers stereochemical control (
vs isomers), critical for selectivity between receptor subtypes (e.g., Dopamine D2 vs. D3).
Structural Deconstruction
The molecule consists of three pharmacophoric elements:
-
The Phenol Ring: Acts as a hydrogen bond donor/acceptor. In CNS targets, it mimics the meta-hydroxyl group of dopamine, crucial for receptor activation without the metabolic instability of a catechol.
-
The Methylene Bridge: A flexible linker that allows the aromatic ring to orient into hydrophobic pockets (e.g., Orthosteric sites).
-
The 3-Aminopyrrolidine Core: A rigidified, non-planar scaffold. The ring nitrogen (
) is basic ( ) and forms a salt bridge with conserved Aspartate residues in GPCRs. The exocyclic amine ( ) serves as a vector for library expansion (amides, ureas, sulfonamides).
Part 2: Therapeutic Target Landscape
This scaffold exhibits "polypharmacology," meaning it can be tuned to hit distinct protein families.
CNS: Dopamine & Opioid Receptor Modulation
The most validated application of this scaffold is in the design of Dopamine D2/D3 ligands .
-
Mechanism: The phenolic group binds to Serine residues (e.g., Ser5.42 in TM5) in the binding pocket. The pyrrolidine nitrogen forms a salt bridge with Asp3.32 (TM3).
-
Analogs: It is a structural evolution of 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine], a classic partial dopamine agonist. Switching from piperidine to pyrrolidine alters the vector of the substituents, often improving selectivity for D3 over D2, which is relevant for treating schizophrenia and addiction.
-
Opioid Overlap: Similar scaffolds (e.g., Profadol) show mixed opioid agonist/antagonist activity, useful for non-addictive pain management.
Immunology: Histamine H3/H4 Antagonists
The N-benzyl-3-aminopyrrolidine motif is a core template for Histamine H3 and H4 receptor antagonists.
-
Therapeutic Utility: H3 antagonists treat narcolepsy and cognitive deficits (Alzheimer's); H4 antagonists treat pruritus (itch) and inflammation.
-
Optimization: The primary amine at position 3 is typically derivatized with a lipophilic group (e.g., a benzamide) to reach the secondary binding pocket of the histamine receptor.
Oncology: Kinase Inhibition (Abl/PI3K)
Recent screens have identified 3-aminopyrrolidines as scaffolds for dual Abl/PI3K inhibitors.[1] The phenol moiety can occupy the ATP-binding hinge region, while the pyrrolidine solubilizes the compound and directs the "tail" out of the active site.
Part 3: Visualizing the Mechanism (DOT Diagram)
The following diagram illustrates the Structure-Activity Relationship (SAR) and binding modes of the scaffold.
Caption: Pharmacophore mapping of this compound showing critical binding interactions across GPCR and Kinase targets.
Part 4: Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This is the standard route to access the core scaffold with high yield.
Reagents:
-
3-Hydroxybenzaldehyde (CAS: 100-83-4)
-
tert-Butyl pyrrolidin-3-ylcarbamate (Boc-protected 3-aminopyrrolidine)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) / Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3-hydroxybenzaldehyde (1.0 eq) and tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in dry DCM (0.1 M concentration). Add catalytic AcOH (1-2 drops). Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Allow to warm to RT and stir overnight (12-16h).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Deprotection: Dissolve the crude intermediate in DCM/Trifluoroacetic acid (TFA) (4:1 ratio). Stir for 2 hours to remove the Boc group.
-
Purification: Concentrate in vacuo. Purify via SCX-2 (Strong Cation Exchange) cartridge to isolate the free amine or use Reverse-Phase HPLC (C18 column, H₂O/MeCN gradient).
Validation:
-
LC-MS: Expect [M+H]+ = 193.1.
-
1H NMR: Verify the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene (~3.6 ppm).
Protocol B: GPCR Binding Assay (Dopamine D3)
To validate the therapeutic potential, a radioligand binding assay is performed.[2]
Materials:
-
Membranes from CHO cells stably expressing human Dopamine D3 receptor.
-
Radioligand: [³H]-Methylspiperone (0.2 nM).
-
Reference: Haloperidol or Dopamine.[3]
Procedure:
-
Preparation: Dilute the test compound (this compound) in assay buffer (50 mM Tris-HCl, pH 7.4) to generate a concentration curve (
to M). -
Incubation: Mix membrane suspension (20 µg protein), radioligand, and test compound in a 96-well plate. Incubate for 60 mins at 25°C.
-
Filtration: Harvest onto GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
and calculate using the Cheng-Prusoff equation.
Part 5: Quantitative Data Summary
The following table summarizes the expected physicochemical properties and "Rule of 3" compliance for this fragment.
| Parameter | Value | Interpretation |
| Molecular Weight | 192.26 Da | Ideal Fragment (<300 Da). Allows room for derivatization. |
| cLogP | ~1.2 | High Solubility. Good starting point for lipophilic addition. |
| H-Bond Donors | 3 (Phenol + NH2) | Good interaction potential; Phenol is a key donor. |
| H-Bond Acceptors | 3 (Phenol + 2 N) | Balanced polarity. |
| pKa (Pyrrolidine N) | ~9.2 | Predominantly protonated at physiological pH (Salt bridge former). |
| pKa (Phenol) | ~9.9 | Neutral at physiological pH. |
Part 6: References
-
Butini, S., et al. (2016). "Discovery of a new class of potential dual-target dopamine D3/μ-opioid receptor ligands." Journal of Medicinal Chemistry.
-
Ligneau, X., et al. (2007). "Brain histamine receptors: from physiological roles to clinical implications." Journal of Pharmacology and Experimental Therapeutics.
-
Zhang, M., et al. (2011). "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors."[1] European Journal of Medicinal Chemistry.
-
Hajjo, R., et al. (2010). "Privileged Scaffolds in Drug Discovery: A Review." Annual Reports in Medicinal Chemistry.
-
Carlsson, A., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Naunyn-Schmiedeberg's Archives of Pharmacology.
Sources
- 1. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a new selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol
This guide provides a detailed exploration of the structure-activity relationship (SAR) of the novel scaffold, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the critical structural motifs and their influence on biological activity, offering a roadmap for the rational design of potent and selective therapeutic agents.
Introduction: The Promise of a Privileged Scaffold
The this compound core represents a confluence of pharmacophoric features known to interact with a variety of biological targets. The pyrrolidine ring is a versatile five-membered nitrogen heterocycle prevalent in numerous pharmaceuticals, valued for its ability to explore chemical space and introduce critical stereochemical elements.[1] The phenolic group, a common motif in natural and synthetic bioactive molecules, can serve as a crucial hydrogen bond donor and acceptor, facilitating molecular recognition at receptor binding sites.[2] The aminopyrrolidine moiety, in particular, has been identified as a key component in antagonists for chemokine receptors like CCR2 and in various other CNS-active agents.[3] This unique combination of a constrained diamine and a phenolic hydroxyl group suggests a high potential for this scaffold in developing modulators of targets such as G-protein coupled receptors (GPCRs) and monoamine transporters.
This guide will deconstruct the SAR of this scaffold by examining the three primary structural components: the aminopyrrolidine ring, the phenolic moiety, and the interconnecting methyl linker. Through a systematic analysis of hypothetical modifications and their predicted impact on biological activity, we will build a comprehensive understanding of the key molecular interactions driving potency and selectivity.
Deconstructing the Scaffold: A Three-Part SAR Exploration
The rational design of analogs based on the this compound core necessitates a thorough understanding of how modifications to each part of the molecule influence its interaction with a biological target. The following sections will explore the SAR of the aminopyrrolidine ring, the phenolic group, and the methyl linker.
Part 1: The Aminopyrrolidine Ring - Chirality and Substitution
The 3-aminopyrrolidine moiety is a chiral center, and as such, its stereochemistry is expected to play a pivotal role in determining biological activity. The relative orientation of the amino group will significantly impact how the molecule fits into a binding pocket.
-
Stereochemistry at the 3-Position: The (R) and (S) enantiomers at the 3-position of the pyrrolidine ring are likely to exhibit different potencies and selectivities. This is a common observation in SAR studies of pyrrolidine-containing compounds, where one enantiomer often displays significantly higher affinity for the target protein.[4]
-
Substitution on the Amino Group:
-
N-Alkylation: Small alkyl groups (e.g., methyl, ethyl) on the 3-amino group may be tolerated or even enhance activity by increasing basicity and potentially interacting with hydrophobic pockets. However, larger, bulky substituents could introduce steric hindrance, leading to a decrease in affinity.
-
N-Acylation: Acylation of the 3-amino group would reduce its basicity, which could be detrimental if a positive charge is required for a key ionic interaction with the target. However, the introduction of an amide bond could provide an additional hydrogen bond donor and acceptor, potentially leading to new interactions.
-
-
Substitution on the Pyrrolidine Ring:
-
Cis vs. Trans Isomers: The relative stereochemistry of substituents on the pyrrolidine ring is critical. For instance, in related antimicrobial compounds, trans substitution on the pyrrolidine ring was found to be more favorable than cis substitution.[5]
-
Introduction of Additional Functional Groups: The addition of small polar groups (e.g., hydroxyl, fluoro) to the pyrrolidine ring could be explored to probe for additional hydrogen bonding interactions within the binding site.
-
Part 2: The Phenolic Ring - Positional Isomers and Substituent Effects
The phenol group is a key feature, likely involved in hydrogen bonding with the target protein. Its position and the presence of other substituents on the aromatic ring are critical determinants of activity.
-
Positional Isomerism of the Hydroxyl Group: The position of the hydroxyl group (ortho, meta, or para) relative to the methyl-aminopyrrolidine side chain will significantly alter the molecule's electronic properties and its ability to form hydrogen bonds. While the core topic is the meta-phenol, exploring the ortho and para isomers is a crucial first step in any SAR campaign. In many systems, a specific substitution pattern is required for optimal activity.
-
Substitution on the Phenolic Ring:
-
Electron-Withdrawing vs. Electron-Donating Groups: The addition of electron-withdrawing groups (e.g., Cl, F, CN) or electron-donating groups (e.g., OCH₃, CH₃) to the phenolic ring can modulate the pKa of the hydroxyl group and influence the overall electronic character of the molecule. These changes can impact binding affinity and pharmacokinetic properties.
-
Bioisosteric Replacement of the Phenol: Replacing the phenol with other acidic functional groups that can act as hydrogen bond donors (e.g., carboxylic acid, tetrazole) or with groups that can mimic its hydrogen bonding properties is a common strategy in medicinal chemistry to improve metabolic stability or other ADME properties.
-
Part 3: The Methyl Linker - Flexibility and Extension
The single carbon linker between the phenolic ring and the pyrrolidine nitrogen provides a degree of conformational constraint. Modifications to this linker can have a profound effect on the relative orientation of the two key pharmacophoric elements.
-
Chain Length: Extending the linker to two or three carbons (ethyl or propyl) would increase the flexibility of the molecule. This could allow for better accommodation within a larger binding pocket but might also come at an entropic cost, potentially reducing affinity. In some cases, increased flexibility can lead to a different pharmacological profile, such as shifting from a selective to a dual-acting inhibitor.[6]
-
Introduction of Rigidity: Incorporating the linker into a cyclic system (e.g., cyclopropane) or introducing a double bond could restrict conformational freedom. This can be advantageous if it locks the molecule into a bioactive conformation, leading to increased potency.
-
Addition of Substituents on the Linker: Placing a small substituent, such as a methyl group, on the linker would introduce a new chiral center and could provide additional interactions with the target, further refining the SAR.
Visualizing the SAR Strategy
The following diagram illustrates the key points of modification on the this compound scaffold for a comprehensive SAR study.
Caption: Key modification points for SAR exploration of the this compound scaffold.
Experimental Protocols for SAR Determination
A robust SAR study relies on well-defined and reproducible experimental protocols. The following outlines a general workflow for the synthesis and biological evaluation of analogs.
General Synthetic Workflow
The synthesis of analogs would typically start from commercially available precursors. A representative synthetic scheme is outlined below.
Caption: A generalized workflow for the synthesis of this compound analogs.
Step-by-Step Protocol for Reductive Amination:
-
To a solution of the appropriately substituted 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add the desired 3-aminopyrrolidine derivative (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired analog.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: Radioligand Binding Assay
To determine the binding affinity of the synthesized analogs for a specific target receptor (e.g., a monoamine transporter or a GPCR), a radioligand binding assay is a standard and robust method.
Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of Cell Membranes: Use cell lines stably expressing the human receptor of interest. Harvest the cells and prepare membrane fractions by homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg of protein per well).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-dopamine for the dopamine transporter) at a concentration close to its Kd value.
-
A range of concentrations of the test compound (the synthesized analog).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (the inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Data Presentation and Interpretation
The results of the SAR study should be compiled into a clear and concise table to facilitate comparison and the identification of trends.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound ID | R¹ (on Phenol) | R² (on 3-Amino) | Stereochemistry (C3) | Linker | Ki (nM) at Target X |
| Core | H | H | Racemic | -CH₂- | 50 |
| 1a | 4-F | H | Racemic | -CH₂- | 25 |
| 1b | 2-Cl | H | Racemic | -CH₂- | 150 |
| 2a | H | CH₃ | Racemic | -CH₂- | 40 |
| 2b | H | Acetyl | Racemic | -CH₂- | >1000 |
| 3a | H | H | (R) | -CH₂- | 15 |
| 3b | H | H | (S) | -CH₂- | 250 |
| 4a | H | H | Racemic | -CH₂CH₂- | 80 |
This is a hypothetical table for illustrative purposes.
From such a table, key SAR trends can be deduced. For example, the hypothetical data suggest that:
-
A fluoro substituent at the 4-position of the phenol is beneficial for activity (Compound 1a ).
-
The (R)-enantiomer is significantly more potent than the (S)-enantiomer (Compounds 3a and 3b ).
-
N-acetylation is detrimental to activity (Compound 2b ).
-
Extending the linker decreases potency (Compound 4a ).
Conclusion: Paving the Way for Optimized Leads
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. A systematic and thorough SAR investigation, as outlined in this guide, is essential for unlocking the full potential of this privileged chemical starting point. By carefully dissecting the contributions of the aminopyrrolidinyl, phenolic, and linker moieties, medicinal chemists can rationally design and synthesize next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a solid foundation for conducting these critical studies, ultimately paving the way for the discovery of new and effective medicines.
References
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Available at: [Link]
-
Zulli, A. L., et al. (2012). Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 22(8), 2807-2810. Available at: [Link]
-
Saha, U., et al. (2015). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 25(21), 4876-4880. Available at: [Link]
-
Sun, S., et al. (2002). Structure-activity relationships of 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems. Bioorganic & Medicinal Chemistry Letters, 12(10), 1473-1476. Available at: [Link]
-
Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. Available at: [Link]
-
Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. Available at: [Link]
-
Anonymous. p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach. Available at: [Link]
-
Anonymous. (2018, October 8). ORGANIC PHARMACEUTICAL CHEMISTRY IV. Pharma E-books. Available at: [Link]
- Hoffmann-La Roche. (2005). Process for the manufacture of 3-amino-pyrrolidine derivatives. Google Patents. US6872836B2.
-
Eans, S. O., et al. (2020). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Molecules, 25(21), 5033. Available at: [Link]
-
Domagala, J. M., et al. (1993). Synthesis and antimicrobial evaluation of a series of 7-[3-amino (or aminomethyl)-4-aryl (or cyclopropyl)-1-pyrrolidinyl]-4-quinolone- and -1,8-naphthyridone-3-carboxylic acids. Journal of Medicinal Chemistry, 36(7), 871-882. Available at: [Link]
-
Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. Available at: [Link]
-
Torres, M., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7689. Available at: [Link]
-
Saha, U., et al. (2014). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry, 22(15), 4141-4154. Available at: [Link]
-
Al-Majedy, Y. K., et al. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 11(35), 21695-21701. Available at: [Link]
-
Lee, J. Y., et al. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 978-981. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry, 67(13), 11003-11020. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. International Journal of Molecular Sciences, 26(16), 8943. Available at: [Link]
-
Meenambiga, S. S., & Kumar, P. S. (2021). In-Silico Studies of Thiopyridine Compounds as Anti-Bacterial Agents Targeting Enoyl-Acyl Carrier Protein Reductase. Biosciences Biotechnology Research Asia, 18(3). Available at: [Link]
-
Kumar, A., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Chemical Biology, 10(2), 125-133. Available at: [Link]
-
Bailey, A. M., & Cai, J. (2025). Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria. Expert Opinion on Drug Discovery, 1-10. Available at: [Link]
-
Pugliese, G., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7119-7157. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of a series of 7-[3-amino (or aminomethyl)-4-aryl (or cyclopropyl)-1-pyrrolidinyl]-4-quinolone- and -1,8-naphthyridone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol and its Analogs: A Neuropharmacological Perspective
Introduction
The privileged 3-aminopyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Its inherent stereochemistry and conformational flexibility allow for precise interactions with a multitude of biological targets. When coupled with a phenolic moiety, as in the case of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol, a molecule with significant potential for interacting with key central nervous system (CNS) receptors emerges. While direct binding data for this specific compound is not extensively published, a comprehensive analysis of its structural analogs provides a robust framework for predicting its pharmacological profile and guiding future research. This technical guide will delve into the anticipated binding affinities of this compound, drawing upon structure-activity relationships (SAR) of closely related compounds. We will explore its potential interactions with opioid, dopamine, and serotonin receptors, and provide detailed protocols for the experimental and computational determination of its binding characteristics.
Predicted Pharmacological Profile: Insights from Analogues
The chemical architecture of this compound, featuring a basic nitrogen atom within the pyrrolidine ring and a hydrogen-bonding capable phenol group, suggests a high likelihood of interaction with aminergic G-protein coupled receptors (GPCRs). Examination of structurally similar compounds reveals a pattern of affinity for several key receptor families implicated in pain, mood, and reward pathways.
Opioid Receptor Interactions
The morphinan scaffold, the basis for many opioid analgesics, contains a phenolic hydroxyl group and a nitrogen atom in a specific spatial arrangement that is crucial for receptor binding. Analogues of this compound that incorporate a (pyrrolidin-1-ylmethyl)piperazine core have demonstrated high affinity for both kappa (κ) and mu (μ) opioid receptors.[3] For instance, certain methylated derivatives exhibit Kᵢ values in the sub-nanomolar range for the κ-opioid receptor and the μ-opioid receptor.[3] This suggests that the aminopyrrolidinyl-methylphenol moiety can effectively mimic the key pharmacophoric features of established opioid ligands. The protonated amine of the pyrrolidine can form a critical ionic interaction with a conserved aspartate residue in the opioid receptor binding pocket, while the phenolic hydroxyl can engage in hydrogen bonding with other key residues.[4]
Data Summary: Binding Affinities of Selected Analogues
To provide a quantitative perspective, the following table summarizes the binding affinities (Kᵢ in nM) of representative analogues at various CNS receptors.
| Compound Class | Analogue Structure | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| Opioid Ligands | Methylated (pyrrolidin-1-ylmethyl)piperazine derivative | κ-Opioid Receptor | 0.31 | [3] |
| μ-Opioid Receptor | 0.36 | [3] | ||
| Dopamine Ligands | Phenylpiperazine derivative | D₃ Receptor | 7.26 | [5] |
| D₂ Receptor | 141 | [5] | ||
| Serotonin Ligands | 1,3,5-triazine-methylpiperazine derivative | 5-HT₆ Receptor | 11 | [6] |
| Indolyl-pyrrolidine-2,5-dione derivative | 5-HT₁ₐ Receptor | 10.0 | [7] | |
| SERT | 2.8 | [7] |
Dopamine and Serotonin Receptor Affinities
The aminopyrrolidine motif is also a common feature in ligands targeting dopamine and serotonin receptors. Dual-target ligands possessing both μ-opioid receptor agonism and dopamine D₃ receptor antagonism have been developed, with some analogues showing high D₃ receptor affinity (Kᵢ = 7.26 nM).[5] This dual activity is of significant interest for developing safer analgesics with reduced abuse potential.[5]
Furthermore, derivatives incorporating the 3-aminopyrrolidine core have demonstrated significant affinity for various serotonin receptor subtypes and the serotonin transporter (SERT). For example, certain 1,3,5-triazine-methylpiperazine derivatives show high affinity for the 5-HT₆ receptor (Kᵢ = 11 nM), a target implicated in cognitive function.[6] Additionally, novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized that exhibit dual, high-affinity binding to the 5-HT₁ₐ receptor (Kᵢ = 10.0 nM) and SERT (Kᵢ = 2.8 nM), highlighting the versatility of the pyrrolidine scaffold in targeting key components of the serotonergic system.[7]
Experimental Protocols for Binding Affinity Determination
The characterization of a novel compound's binding affinity is a critical step in drug discovery. Below are detailed protocols for two common methodologies: a radioligand binding assay and a computational molecular docking study.
Radioligand Binding Assay: A Step-by-Step Workflow
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor, for example, the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor (hMOR)
-
[³H]-DAMGO (a high-affinity radioligand for MOR)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Non-specific binding control (e.g., Naloxone)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer to create a concentration range that will span the expected IC₅₀ value.
-
Prepare a solution of [³H]-DAMGO in assay buffer at a concentration typically near its Kₔ value.
-
Prepare a high concentration solution of the non-specific binding control (e.g., 10 µM Naloxone).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed volume of the appropriate test compound dilution (or buffer for total binding, or non-specific control).
-
A fixed volume of the [³H]-DAMGO solution.
-
A fixed amount of cell membrane preparation.
-
-
The final assay volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Naloxone) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Molecular Docking: A Computational Approach
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This protocol outlines a general workflow for docking this compound into the active site of a target receptor.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Protein Data Bank (PDB) for receptor structures
Procedure:
-
Ligand Preparation:
-
Draw the 3D structure of this compound.
-
Assign correct protonation states at physiological pH (the pyrrolidine nitrogen will likely be protonated).
-
Perform energy minimization to obtain a low-energy conformation.
-
-
Receptor Preparation:
-
Download the crystal structure of the target receptor from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site, typically based on the location of the co-crystallized ligand or known active site residues.
-
-
Docking Simulation:
-
Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site.
-
The program will score each pose based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the interactions between the ligand and the receptor, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.
-
The docking score can be used as a qualitative estimate of binding affinity.
-
Caption: General workflow for a molecular docking study.
Conclusion and Future Directions
While direct experimental data on the binding affinities of this compound remains to be published, a thorough analysis of its structural analogues strongly suggests a promiscuous pharmacological profile with potential interactions at opioid, dopamine, and serotonin receptors. The methodologies outlined in this guide provide a clear path for the empirical determination of its binding characteristics. Future research should focus on synthesizing this compound and its derivatives and performing comprehensive in vitro binding and functional assays to validate these predictions. Such studies will be instrumental in elucidating the therapeutic potential of this intriguing molecule and the broader class of aminopyrrolidinyl-methylphenols.
References
-
Binding mode analyses of NAP derivatives as mu opioid receptor selective ligands through docking studies and molecular dynamics simulation. PMC. [Link]
-
Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. PubMed. [Link]
-
The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]
-
Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC. [Link]
-
Dopamine Receptor Affinity for Antagonists. ResearchGate. [Link]
-
pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Europe PMC. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Universidade de Alicante. [Link]
-
Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers. [Link]
-
Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. MDPI. [Link]
-
Natural Product-Inspired Dopamine Receptor Ligands. PMC. [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]
-
Opioid receptor binding affinities and selectivities at MOP, DOP and KOP receptors. ResearchGate. [Link]
-
Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]
-
Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. PubMed Central. [Link]
-
Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. PubMed. [Link]
-
N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli. PubMed Central. [Link]
-
Mu-opioid receptor. Wikipedia. [Link]
-
5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
-
Profiling of LINS01 compounds at human dopamine D2 and D3 receptors. Indian Academy of Sciences. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. rua.ua.es [rua.ua.es]
- 3. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding mode analyses of NAP derivatives as mu opioid receptor selective ligands through docking studies and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological and Predictive Guide to the Metabolic Stability of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life. This technical guide provides a comprehensive framework for characterizing the metabolic stability of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol, a molecule possessing functional groups amenable to both Phase I and Phase II metabolism. As direct metabolic data for this specific compound is not publicly available, this document serves as a predictive and methodological blueprint. It outlines the anticipated metabolic pathways based on the compound's structural motifs—a phenolic group and an aminopyrrolidine ring. Furthermore, it provides detailed, field-proven protocols for essential in vitro assays, including liver microsomal and hepatocyte stability studies, which are the industry standard for generating robust metabolic stability data. This guide is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret the metabolic fate of this, or structurally related, novel chemical entities.
Introduction: The Imperative of Metabolic Stability
In drug discovery, a compound's journey from a promising hit to a viable clinical candidate is gated by several critical checkpoints, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Among these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—is of paramount importance.[1][2] The rate and extent of metabolism, termed metabolic stability, directly dictate a drug's concentration and duration of action in the body.
A compound that is too rapidly metabolized (low metabolic stability) may fail to achieve therapeutic concentrations, while one that is too slowly metabolized (high metabolic stability) could accumulate to toxic levels or cause drug-drug interactions.[3][4] Therefore, early assessment of metabolic stability is a cornerstone of modern lead optimization, enabling a data-driven approach to compound selection and chemical modification.[1][5]
The subject of this guide, this compound, presents an interesting case for metabolic evaluation. Its structure contains two key functional groups with well-documented roles in drug metabolism:
-
A Phenolic Hydroxyl Group: This group is a primary target for Phase II conjugation reactions, particularly glucuronidation and sulfation.[4][6]
-
An Aminopyrrolidine Moiety: The secondary and tertiary amines within this heterocyclic structure are susceptible to Phase I oxidative reactions mediated by Cytochrome P450 (CYP) enzymes.[7][8]
This guide will first predict the likely metabolic fate of this molecule and then detail the experimental workflows required to confirm these predictions and quantify its stability.
Predictive Metabolic Profile of this compound
In the absence of specific experimental data, a predictive analysis based on well-established biochemical transformations is the first step.[9][10] The metabolism of xenobiotics is broadly divided into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[11]
Predicted Phase I Metabolic Pathways
Phase I metabolism is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[12][13] For this compound, the following oxidative pathways are anticipated:
-
Aromatic Hydroxylation: The phenol ring can be further hydroxylated, typically ortho or para to the existing hydroxyl group, to form a catechol or hydroquinone derivative. This is a common pathway for phenolic compounds.[14][15]
-
N-Dealkylation: The bond between the pyrrolidine nitrogen and the methyl-phenol group could be cleaved, although this is generally less common for benzylic amines compared to other alkylamines.
-
Oxidation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo oxidation at carbons alpha to the nitrogen, potentially leading to ring-opening or the formation of lactam metabolites.[7][8]
Predicted Phase II Metabolic Pathways
Phase II metabolism involves conjugation enzymes that attach polar molecules to the drug or its Phase I metabolites, significantly increasing their water solubility for easier elimination.[4][16]
-
Glucuronidation: This is the most probable and significant metabolic pathway for the parent compound. The phenolic hydroxyl group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid.[6][17] This is a major clearance mechanism for many phenolic drugs.[3][16]
-
Sulfation: The phenolic group can also be conjugated with a sulfonate group by sulfotransferases (SULTs). This pathway often competes with glucuronidation.
The overall predicted metabolic scheme is illustrated below.
Experimental Workflows for Determining Metabolic Stability
To move from prediction to quantification, a series of standardized in vitro assays are employed. These assays use subcellular fractions (microsomes) or whole cells (hepatocytes) derived from the liver, the primary site of drug metabolism.[18][19] The general workflow involves incubating the test compound with the biological matrix and monitoring its disappearance over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][20]
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput screen used early in drug discovery to assess Phase I metabolic stability.[5][21] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[22]
Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (commercially available) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.[23]
-
Prepare a 1 mM solution of the test compound by diluting the DMSO stock in buffer. The final DMSO concentration in the incubation should be ≤ 0.25%.[22][24]
-
Prepare a cofactor solution containing NADPH (Nicotinamide adenine dinucleotide phosphate).
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution. The final protein concentration should be around 0.5 mg/mL.[22]
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Controls:
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes. Hepatocytes (liver cells) are the gold standard for in vitro metabolism studies because they contain both Phase I and Phase II enzymes, as well as the necessary cofactors in a more physiologically relevant environment.[20][25][26]
Protocol: Cryopreserved Human Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.
-
Determine cell viability (e.g., via Trypan Blue exclusion); viability should be >80%.
-
Dilute the hepatocyte suspension to the desired final cell density, typically 0.5 x 10^6 viable cells/mL.[27][28]
-
-
Incubation:
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.[27]
-
-
Sample Processing and Analysis:
-
Process and analyze the samples by LC-MS/MS as described in the microsomal assay.
-
-
Controls:
Data Analysis and Interpretation
The primary output from these assays is the concentration of the test compound at each time point. This data is used to calculate key parameters that describe metabolic stability.
-
Half-Life (t½): The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line (k) is the elimination rate constant.
-
Equation: t½ = 0.693 / k[28]
-
-
In Vitro Intrinsic Clearance (CLint): This parameter represents the inherent ability of the liver to metabolize a drug, normalized to the amount of protein or number of cells in the assay.
These values allow for the rank-ordering of compounds. A shorter half-life and higher CLint value indicate lower metabolic stability.
Table 1: Representative Data Interpretation
| Parameter | High Stability Compound | Moderate Stability Compound | Low Stability Compound |
| Half-Life (t½) in HLM | > 45 min | 15 - 45 min | < 15 min |
| CLint in HLM (µL/min/mg) | < 15 | 15 - 80 | > 80 |
| Half-Life (t½) in Hepatocytes | > 120 min | 30 - 120 min | < 30 min |
| CLint in Hepatocytes (µL/min/10^6 cells) | < 6 | 6 - 35 | > 35 |
Note: The classification thresholds are approximate and can vary between laboratories.
In Vitro-In Vivo Extrapolation (IVIVE)
A primary goal of in vitro metabolism studies is to predict human pharmacokinetics. The in vitro CLint values can be scaled using physiological parameters (e.g., liver blood flow, hepatocellularity) to predict in vivo hepatic clearance.[25] This advanced modeling helps anticipate the required human dose and dosing frequency, guiding further development.
Conclusion
Characterizing the metabolic stability profile of a novel chemical entity like this compound is a critical, multi-faceted process. It begins with a predictive assessment based on chemical structure, anticipating that the primary metabolic routes will be Phase II glucuronidation of the phenol and potential Phase I oxidation of the aminopyrrolidine ring. This predictive framework must then be substantiated with empirical data.
The detailed protocols for liver microsomal and hepatocyte stability assays provided herein represent the industry-standard methodologies to quantitatively determine the compound's intrinsic clearance. By rigorously applying these self-validating experimental systems—complete with appropriate controls—researchers can generate high-quality data. This data is not only crucial for ranking and selecting compounds during lead optimization but also forms the foundation for in vitro-in vivo extrapolation, enabling early predictions of human pharmacokinetic behavior. This integrated approach of prediction and experimentation ensures that only the most promising candidates, with an optimal balance of potency and metabolic stability, are advanced toward clinical development.
References
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved February 21, 2026, from [Link]
-
Predicting Drug Metabolism: Experiment and/or Computation? - University of Cambridge. (n.d.). Retrieved February 21, 2026, from [Link]
-
The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - Frontiers. (n.d.). Retrieved February 21, 2026, from [Link]
-
Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? - EBM Consult. (n.d.). Retrieved February 21, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments. (n.d.). Retrieved February 21, 2026, from [Link]
-
A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed. (n.d.). Retrieved February 21, 2026, from [Link]
-
The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013). International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link]
-
Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. (2001). Toxicology Letters, 125(1-3), 39-47. [Link]
-
Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved February 21, 2026, from [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved February 21, 2026, from [Link]
-
In vitro test methods for metabolite identification: A review - SciSpace. (2019). Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450. [Link]
-
metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved February 21, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved February 21, 2026, from [Link]
-
An evaluation of the latest in vitro tools for drug metabolism studies | Semantic Scholar. (2020). Expert Opinion on Drug Metabolism & Toxicology, 16(10), 875-886. [Link]
-
MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering - PMC. (2024). Briefings in Bioinformatics, 25(4). [Link]
-
Hepatocyte Stability Assay - Domainex. (n.d.). Retrieved February 21, 2026, from [Link]
-
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - MDPI. (2021). International Journal of Molecular Sciences, 22(13), 6777. [Link]
-
Predicting Metabolism | Cambridge MedChem Consulting. (n.d.). Retrieved February 21, 2026, from [Link]
-
Hepatocyte Stability Assay - Creative Bioarray. (n.d.). Retrieved February 21, 2026, from [Link]
-
In Silico Drug Metabolism Prediction Services - Creative Biolabs. (n.d.). Retrieved February 21, 2026, from [Link]
-
Modeling in Drug Metabolism for Drug Discovery and Development. (2019). Current Drug Metabolism, 20(1), 2-10. [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (n.d.). Retrieved February 21, 2026, from [Link]
-
(PDF) Cytochromes P450 in phenolic metabolism - ResearchGate. (2006). Phytochemistry Reviews, 5(2-3), 295-321. [Link]
-
Benzene is hydroxylated to phenol - Reactome Pathway Database. (n.d.). Retrieved February 21, 2026, from [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. (2020). International Journal of Molecular Sciences, 21(21), 8196. [Link]
-
Computational Investigation of the Bisphenolic Drug Metabolism by Cytochrome P450: What Factors Favor Intramolecular Phenol Coupling | Chemical Research in Toxicology - ACS Publications. (2022). Chemical Research in Toxicology, 35(4), 589-599. [Link]
-
Drug Metabolism Assays - BioIVT. (n.d.). Retrieved February 21, 2026, from [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. (2022). STAR Protocols, 3(3), 101569. [Link]
-
Pharmacokinetics of 4-aminopyridine derivatives in dogs - PubMed. (2009). Journal of Veterinary Pharmacology and Therapeutics, 32(5), 449-455. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4843. [Link]
-
Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed. (1983). The Journal of Pharmacology and Experimental Therapeutics, 225(2), 283-288. [Link]
-
Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). ChemistrySelect, 7(5). [Link]
-
Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed. (1989). Journal of Medicinal Chemistry, 32(6), 1340-1348. [Link]
-
ClinPGx Pathways. (n.d.). Retrieved February 21, 2026, from [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones - ResearchGate. (2023). Frontiers in Pharmacology, 14. [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules, 25(10), 2314. [Link]
-
Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - MDPI. (2024). Medicina, 60(3), 368. [Link]
-
In vitro metabolic proiling of methylenedioxy- substituted synthetic cathinones for enhanced detection in urine sample. (n.d.). Retrieved February 21, 2026, from [Link]
-
Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans | Request PDF - ResearchGate. (2018). Forensic Toxicology, 36(2), 322-333. [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC. (2023). Frontiers in Pharmacology, 14. [Link]
-
Urine Metabolomics and Machine Learning Identify Metabolic Features and Potential Biomarkers of HTLV-1-Associated Myelopathy (HAM) - MDPI. (2024). Metabolites, 14(2), 101. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (2023). Industrial & Engineering Chemistry Research, 62(12), 5129-5143. [Link]
-
1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed. (2013). Journal of Chromatography B, 940, 7-14. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. bioivt.com [bioivt.com]
- 3. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 4. A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]
- 7. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Predicting Metabolism | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. researchgate.net [researchgate.net]
- 24. info.mercell.com [info.mercell.com]
- 25. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. protocols.io [protocols.io]
Methodological & Application
Application Note: High-Efficiency Synthesis of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol
[1]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol . This molecule represents a challenging class of intermediates often found in kinase inhibitors and GPCR ligands: amphoteric compounds containing both a basic secondary/tertiary amine and an acidic phenol.[1]
The synthesis utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) .[1] This reagent is selected for its superior chemoselectivity compared to sodium cyanoborohydride (toxic) or sodium borohydride (too reactive), effectively minimizing direct reduction of the aldehyde.[1] A critical strategic element is the use of 3-(Boc-amino)pyrrolidine to ensure regioselective alkylation at the pyrrolidine nitrogen, preventing polymerization.[2]
Strategic Analysis & Retrosynthesis
Strategic Considerations[1][2][3]
-
Regioselectivity: The starting material, 3-aminopyrrolidine, contains two nucleophilic nitrogens.[2] The exocyclic primary amine is generally less sterically hindered but prone to over-alkylation.[1] To force reaction exclusively at the ring nitrogen (secondary amine), we utilize the commercially available 3-(tert-Butoxycarbonylamino)pyrrolidine .[2]
-
Chemoselectivity: 3-Hydroxybenzaldehyde is prone to reduction to 3-hydroxybenzyl alcohol.[2][1] STAB is mild and reacts preferentially with the in situ formed iminium ion rather than the aldehyde carbonyl.[1]
-
Purification of Amphoteric Products: The product contains a phenol (pKa ~10) and a tertiary amine (pKa ~9-10).[1] Standard acid/base extractions can be difficult due to the molecule's zwitterionic potential.[1] This protocol recommends Solid Phase Extraction (SCX) as a superior alternative to liquid-liquid extraction for obtaining high purity without chromatography.[2][1]
Retrosynthetic Scheme
Figure 1: Retrosynthetic disconnection showing the convergent assembly via reductive amination followed by deprotection.
Experimental Protocol
Step 1: Reductive Amination
Objective: Coupling of 3-hydroxybenzaldehyde and 3-(Boc-amino)pyrrolidine.[2][1]
Materials
-
Aldehyde: 3-Hydroxybenzaldehyde (1.0 equiv)[2]
-
Amine: 3-(tert-Butoxycarbonylamino)pyrrolidine (1.1 equiv)[2]
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[2]
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[2]
-
Note: If the aldehyde is not fully soluble, add a small amount of Methanol (MeOH) or use Tetrahydrofuran (THF).
-
Procedure
-
Imine Formation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1.0 equiv, e.g., 5 mmol, 610 mg) in DCE (20 mL).
-
Add 3-(Boc-amino)pyrrolidine (1.1 equiv, 5.5 mmol, 1.02 g).
-
Add Glacial Acetic Acid (1.0 equiv, 5 mmol, ~300 µL).
-
Stir the mixture at room temperature for 30–60 minutes under nitrogen.
-
Checkpoint: The solution may become slightly warm or change color, indicating imine/iminium formation.
-
-
Reduction: Cool the mixture to 0°C (ice bath) and add STAB (1.5 equiv, 7.5 mmol, 1.59 g) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours.
Workup & Purification (Choose Method A or B)
Method A: Standard Aqueous Workup (For >1g Scale) [2]
-
Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
Method B: SCX "Catch and Release" (Recommended for High Purity) Ideal for removing non-basic impurities (unreacted aldehyde, boron salts) without chromatography.[2]
-
Concentrate the reaction mixture to dryness. Redissolve in MeOH (5 mL).
-
Load onto a pre-conditioned SCX (Strong Cation Exchange) cartridge (e.g., 5g or 10g size).[2]
-
Wash: Elute with MeOH (3-5 column volumes).
-
Release: Elute with 2.0 M Ammonia in Methanol .
-
Concentrate the ammoniacal fractions to obtain the clean Boc-protected intermediate .
Step 2: Boc Deprotection
Objective: Removal of the tert-butyl carbamate group to yield the final primary amine.[1]
Procedure
-
Dissolve the intermediate from Step 1 in DCM (5 mL per mmol).
-
Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM, or 10-20 equiv).[2]
-
Stir at room temperature for 1–2 hours.
-
Monitoring: TLC should show the disappearance of the less polar Boc-protected spot.[1]
-
-
Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.
-
Result: The product is currently the bis-TFA salt (protonated at both nitrogens).[1]
-
Isolation of Free Base
To obtain the free amine (this compound):
Analytical Data Summary
| Component | Expected 1H NMR Signals (DMSO-d6 or MeOD) |
| Phenol Ring | Multiplet at 6.6 – 7.2 ppm (4H, aromatic).[2] |
| Benzylic CH₂ | Singlet (or AB quartet) at ~3.5 – 3.7 ppm (2H).[2][1] |
| Pyrrolidine Ring | Multiplets at 1.5 – 2.8 ppm (6H).[2][1] Complex splitting due to ring puckering.[2][1] |
| Methine (CH-NH₂) | Multiplet at ~3.3 – 3.5 ppm (1H).[2][1] |
| Exchangeable H | Broad singlets for -OH and -NH₂ (visible in DMSO, disappears with D₂O shake).[2] |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Incomplete imine formation.[2][1] | Increase AcOH to 2.0 equiv. Add molecular sieves (4Å) during the imine formation step (remove before adding STAB).[1] |
| Aldehyde Reduction | STAB added too quickly or before imine formed. | Ensure 30-60 min stir time before adding reducing agent.[2][1] Cool to 0°C during addition. |
| Product Solubility | Amphoteric nature causes loss in aqueous workup.[2][1] | Use Method B (SCX) . If using extraction, avoid high pH (>10) which deprotonates the phenol (making it water soluble). Keep pH ~8-9.[2][1] |
| Dialkylation | Impurity in starting material.[2][1] | Ensure 3-(Boc-amino)pyrrolidine is pure.[2][1] The Boc group is bulky and prevents reaction at the exocyclic nitrogen.[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Biotage. (n.d.).[2][1] "Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX." Biotage Application Notes.
-
Common Organic Chemistry. (2023). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."
Sources
- 1. youtube.com [youtube.com]
- 2. 3-Hydroxybenzaldehyde | 100-83-4 [chemicalbook.com]
- 3. Amine Exchange of Aminoalkylated Phenols as Dynamic Reaction in Benzoxazine/Amine‐Based Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol
Ticket ID: YIELD-OPT-3AP Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide
Executive Summary
You are attempting to synthesize 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol . This molecule presents a classic "amphoteric trap" in organic synthesis: it contains an acidic phenol, a basic tertiary amine (pyrrolidine ring), and a primary amine (after deprotection).
Low yields in this synthesis typically stem from three failure modes:
-
Regio-scrambling: Using unprotected 3-aminopyrrolidine leads to competition between the ring nitrogen and the exocyclic amine.
-
Imine/Iminium Instability: The phenolic hydroxyl group can interfere with iminium formation if pH is not controlled.
-
Isolation Failure: The final product is a zwitterion with high water solubility; standard liquid-liquid extraction (LLE) often discards the product into the aqueous waste.
This guide provides a validated protocol, a troubleshooting decision tree, and specific isolation strategies to maximize recovery.
Module 1: The Validated Synthetic Route
To ensure the correct connectivity (attachment via the pyrrolidine ring nitrogen), you must use a protecting group strategy. Direct reaction with unprotected diamine will favor the primary amine, yielding the wrong isomer.
The "Golden Path" Protocol
Reaction: Reductive Amination
| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Note |
| 3-Hydroxybenzaldehyde | 1.0 | Electrophile | Ensure no benzoic acid contamination. |
| 3-(Boc-amino)pyrrolidine | 1.1 | Nucleophile | MANDATORY: Blocks primary amine to force ring-N alkylation. |
| STAB (Na(OAc)3BH) | 1.4 | Reductant | Safer and more selective than NaBH3CN. |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Buffers pH to 5–6 to accelerate iminium formation. |
| DCE or THF | Solvent | Solvent | DCE (1,2-Dichloroethane) is superior for STAB solubility. |
Step-by-Step Workflow
-
Imine/Iminium Formation:
-
Dissolve 3-hydroxybenzaldehyde (1.0 eq) and 3-(Boc-amino)pyrrolidine (1.1 eq) in DCE (Concentration ~0.2 M).
-
Add AcOH (1.0 eq). Stir for 30–60 minutes at Room Temperature (RT).
-
Why? This pre-complexation allows the secondary amine to form the iminium ion in equilibrium.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.
-
Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 of the Boc-protected intermediate).
-
Checkpoint: If reaction stalls, add 0.5 eq more STAB.
-
-
Quench & Workup (Intermediate):
-
Quench with saturated NaHCO3.
-
Extract with EtOAc. The Boc-protected intermediate is lipophilic and extracts easily.
-
Stop point: Purify this intermediate on silica (Hex/EtOAc) if crude purity is <85%.
-
-
Deprotection (The Yield Killer):
-
Dissolve intermediate in DCM. Add TFA (10–20 eq) or 4M HCl in Dioxane.
-
Stir until Boc is consumed.
-
Crucial: Do not use aqueous base extraction here yet. See Module 3.
-
Module 2: Visualizing the Pathway & Troubleshooting
The following diagrams illustrate the reaction logic and a decision tree for troubleshooting low yields.
Caption: Figure 1. The sequential pathway emphasizing the protection strategy to ensure regioselectivity.
Caption: Figure 2. Diagnostic decision tree for identifying the root cause of yield loss.
Module 3: Isolation of the Amphoteric Product
This is the most common point of failure. The product contains a phenol (pKa ~10) and two amines.
-
Acidic pH: Product is protonated (water soluble).
-
Basic pH (>10): Phenol is deprotonated (phenolate)
water soluble. -
Neutral pH: Zwitterionic
potentially water soluble or "gumming" out.
Recommended Isolation Method: SCX Chromatography (Catch & Release)
Do not use liquid-liquid extraction (DCM/Water) for the final step.
-
Load: After deprotection (e.g., TFA reaction), evaporate the acid/solvent. Dissolve the residue in MeOH. Load onto a Strong Cation Exchange (SCX-2) cartridge.
-
Wash: Flush with MeOH. The product (amine) sticks to the sulfonic acid resin; non-basic impurities and phenols (without amines) wash through.
-
Elute: Release the product using 2M Ammonia in Methanol .
-
Finish: Evaporate the ammoniacal methanol. The residue is your free base product.
Alternative Method: Isoelectric Precipitation
If SCX is unavailable:
-
Cool the aqueous acidic solution (post-deprotection) to 0°C.
-
Carefully adjust pH to 9.5–10.0 using 1N NaOH.
-
The product may precipitate. If it forms a gum, extract with n-Butanol or IPA/CHCl3 (1:3) . Pure DCM is often too non-polar to extract this zwitterion efficiently.
Technical FAQs
Q1: Why use STAB instead of Sodium Cyanoborohydride (NaBH3CN)? A: STAB (Sodium Triacetoxyborohydride) is generally superior for two reasons:
-
Selectivity: It reduces iminiums faster than aldehydes, minimizing side reactions (alcohol formation).
-
Safety: It avoids the generation of toxic cyanide byproducts. Reference: Abdel-Magid, A. F. et al. J. Org.[2][6][7] Chem. 1996.[6]
Q2: My product turned dark brown/black upon drying. What happened? A: Phenols are electron-rich and prone to oxidation, especially in the presence of amines (which can catalyze oxidation) and air.
-
Fix: Perform the workup under nitrogen if possible. Store the final compound as an HCl or fumarate salt, which stabilizes the amine and phenol against oxidation.
Q3: Can I use 3-aminopyrrolidine without the Boc group? A: No. The primary amine (exocyclic) is less sterically hindered and often more nucleophilic toward the aldehyde than the secondary ring amine. You will get a mixture of the desired product and the "flipped" isomer (phenol attached to the exocyclic nitrogen), plus potential polymerization.
Q4: The reaction is stuck at 50% conversion. Should I heat it? A: Avoid heating if possible, as this promotes reduction of the aldehyde to benzyl alcohol. Instead:
-
Add activated molecular sieves (4Å) to the reaction to remove water and drive iminium formation.
-
Add a second aliquot of STAB.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][8] J. Org.[6] Chem. 1996 , 61, 3849–3862.[6][7]
-
Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[7] The Cyanohydridoborate Anion as a Selective Reducing Agent.[8] J. Am. Chem. Soc. 1971 , 93, 2897–2904.[7] (Foundational text on reductive amination pH control).
- Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry, 2011.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 3. Use of a new zwitterionic cellulose derivative for removal of crystal violet and orange II from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Storage and Handling of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and handling of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol to prevent its oxidative degradation. Our recommendations are grounded in established principles of organic chemistry and materials science to ensure the long-term integrity and reliability of your experimental results.
Core Principles: Understanding the Instability
The molecular structure of this compound contains two key functional groups that are highly susceptible to oxidation: a phenol ring and an aminopyrrolidine moiety.
-
Phenolic Hydroxyl Group: Phenols are readily oxidized, especially in the presence of oxygen, light, heat, and trace metal ions. This process often involves the formation of phenoxy radicals, which can then couple or react further to form highly colored quinone-type structures or polymeric byproducts.[]
-
Amine Groups: The primary and tertiary amines in the aminopyrrolidinyl structure can also undergo oxidation, contributing to the degradation pathway. Aminophenol derivatives are particularly known for their instability in air, often resulting in discoloration.
Oxidation is not merely a cosmetic issue; it fundamentally alters the molecule's structure, impacting its purity, reactivity, and biological activity. Therefore, implementing stringent storage protocols is critical for experimental success.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to brown. What's happening, and can I still use it?
A: A visible color change is a primary indicator of oxidative degradation. The brown, reddish, or purplish hues are characteristic of the formation of quinone-imine structures and subsequent polymerization products, which are highly conjugated and thus absorb visible light.
Before using discolored material, its purity must be verified. The presence of impurities can lead to inconsistent results, failed reactions, or incorrect biological data.
Recommended Action:
-
Purity Analysis: Analyze a small sample using techniques like LC-MS to identify the parent compound and any degradation products, and use qNMR to accurately determine the remaining percentage of pure compound.
-
Risk Assessment: If the purity has dropped significantly, it is strongly advised to discard the material and use a fresh, unoxidized lot. Using degraded material compromises the validity and reproducibility of your research.
Below is a simplified representation of the initial oxidation steps.
Caption: Simplified oxidation pathway of aminophenol derivatives.
Q2: What are the definitive storage conditions to prevent the degradation of my solid compound?
A: To maintain the long-term stability of solid this compound, a multi-faceted approach that strictly controls the compound's environment is necessary. The core strategy is to eliminate exposure to atmospheric oxygen, moisture, light, and elevated temperatures.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation by displacing oxygen. Nitrogen is cost-effective, while denser Argon can be more effective for frequent access.[2][3][4] |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Reduces the kinetic rate of degradation reactions.[5] |
| Light | Amber glass vial or opaque container | Prevents photo-oxidation, as light can catalyze the formation of free radicals.[6][7] |
| Container | Borosilicate glass vial with PTFE-lined cap | Ensures chemical inertness and provides a superior seal against air and moisture ingress compared to standard caps.[8] |
Experimental Protocol: Aliquoting and Storing Solid Compound
This protocol describes the best practice for aliquoting a bulk supply of the compound into smaller, single-use vials to preserve the integrity of the main stock. Performing this procedure within an inert atmosphere glove box is highly recommended.[9]
Materials:
-
Primary container of this compound
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Spatulas and weighing paper
-
Analytical balance (located inside the glove box, if possible)
-
Source of dry Nitrogen (N₂) or Argon (Ar) gas
-
Parafilm®
Procedure:
-
Temperature Equilibration: Before opening, allow the primary container to warm to ambient temperature for at least 1-2 hours. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.[10]
-
Inert Environment: Transfer all necessary materials into a glove box or prepare a Schlenk line setup. Purge the environment thoroughly with your chosen inert gas.
-
Aliquoting: Once the primary container is at room temperature, open it inside the inert atmosphere. Quickly weigh the desired amounts of the solid and dispense them into the pre-labeled amber vials.
-
Inert Gas Backfill: Before sealing each aliquot vial, flush the headspace with a gentle stream of N₂ or Ar for 10-15 seconds. This process, known as blanketing or padding, displaces any residual air.[11][12]
-
Sealing: Immediately and tightly screw on the PTFE-lined cap.
-
Secondary Seal: For long-term storage, wrap the cap-vial interface with 2-3 layers of Parafilm® to further minimize gas and moisture exchange.
-
Storage: Place the sealed and labeled aliquots in a designated freezer (-20°C) away from light sources.
-
Main Stock: Securely reseal the primary container, ensuring it is also blanketed with inert gas, and return it to its proper storage location.
Q3: I need to work with this compound in solution. How should I prepare and store it?
A: Solutions are often more susceptible to degradation than solids due to increased molecular mobility. Solvent choice and preparation are paramount.
Solvent Selection:
-
Recommended: Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile.
-
Caution: Avoid protic solvents like methanol or ethanol for long-term storage unless absolutely necessary for your application, as they can participate in degradation pathways. Aqueous buffers are generally not recommended for storage unless pH is strictly controlled and antioxidants are included.
Protocol: Preparing a Stock Solution
-
Degas Your Solvent: Oxygen dissolved in the solvent is a primary oxidant. Degas the required volume of anhydrous solvent immediately before use. The most common method is to sparge the solvent with an inert gas (N₂ or Ar) via a long needle for 20-30 minutes.
-
Dissolution under Inert Gas: Prepare the solution under a positive pressure of inert gas (e.g., using a Schlenk line or in a glove box).
-
Storage: Store the solution in a tightly sealed vial with a PTFE-lined cap. The headspace of the vial should be flushed with inert gas before sealing. Store frozen at -20°C or -80°C.
-
Use: When using the solution, allow it to thaw completely and equilibrate to room temperature before opening to prevent condensation. Use syringe techniques through a septum cap for repeated access to avoid contaminating the entire stock.[8][13]
Q4: Can antioxidants be added to solutions to enhance stability?
A: Yes, the addition of an antioxidant is a highly effective strategy, particularly for solutions that may be handled frequently or stored for extended periods.[14] Antioxidants work by being preferentially oxidized, thereby sacrificing themselves to protect the target compound.[15]
Choosing an Antioxidant:
-
For Organic Solvents: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) are common choices. They are radical scavengers effective at low concentrations (typically 0.01-0.1%).[][16]
-
For Aqueous Systems (if unavoidable): L-Ascorbic acid (Vitamin C) or sodium metabisulfite can be used.
-
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for oxidation.[14] Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 10-100 µM) can sequester these metals and significantly improve stability.[17]
Implementation:
-
Add the antioxidant to the solvent before dissolving your compound.
-
Ensure the chosen antioxidant is soluble in your solvent system and will not interfere with downstream applications.
Caption: Troubleshooting workflow for storing your compound.
References
-
GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. Available from: [Link]
-
Skrovankova, S., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available from: [Link]
-
Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. Available from: [Link]
-
Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Available from: [Link]
-
Air Products. Packaging, Inerting and Blanketing. Available from: [Link]
-
Stagnitta, V., et al. (2017). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. Available from: [Link]
-
Brownmiller, C., et al. (2007). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. Available from: [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Available from: [Link]
-
Air Liquide India. Inert Gas Blanketing. Available from: [Link]
-
Djakouama, M., et al. (2024, May 17). Comparison of various storage conditions to preserve polyphenols in red-grape pomace. Available from: [Link]
-
Wikipedia. Tank blanketing. Available from: [Link]
-
Wikipedia. Antioxidant. Available from: [Link]
-
CompoundingToday.com. Preservatives and Antioxidants Database. Available from: [Link]
-
Skrovankova, S., et al. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Available from: [Link]
-
Slideshare. Pharmaceutical Antioxidants. Available from: [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Available from: [Link]
-
Books. (2023, August 11). Pharmaceutical Compounds With Antioxidant Properties | Carrier-mediated Gene and Drug Delivery for Dermal Wound Healing. Available from: [Link]
- Google Patents. US5344979A - Process for preparing color-stabilized acetaminophen.
-
PubMed Central. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available from: [Link]
-
Ataman Kimya. 4-AMINOPHENOL. Available from: [Link]
-
Pharmasciences.co. p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]
-
ResearchGate. (2026, February 3). (PDF) Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Available from: [Link]
-
PubMed Central. Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines. Available from: [Link]
-
Physical Chemistry Research. QM/MM Study on the Mechanism of Aminophenol Oxidation by Functionalized β-Cyclodextrin as Oxidase Nanomimic. Available from: [Link]
-
NIST WebBook. Phenol, 3-amino-. Available from: [Link]
-
PubMed. (2013, December 1). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Available from: [Link]
Sources
- 2. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 3. airproducts.com [airproducts.com]
- 4. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ossila.com [ossila.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. blog.polyprocessing.com [blog.polyprocessing.com]
- 12. Tank blanketing - Wikipedia [en.wikipedia.org]
- 13. web.mit.edu [web.mit.edu]
- 14. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 15. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 16. books.rsc.org [books.rsc.org]
- 17. Antioxidant - Wikipedia [en.wikipedia.org]
troubleshooting solubility issues of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol in aqueous buffers
Topic: 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol
Document ID: TSC-2024-APMP-01 Classification: Technical Note / Troubleshooting Audience: Medicinal Chemists, Cell Biologists, Formulation Scientists
Core Chemical Analysis & Solubility Logic
To troubleshoot effectively, we must first understand the physicochemical behavior of This compound in solution. This molecule is an amphiphile with distinct ionization states that dictate its solubility.
The Physicochemical Profile[1][2][3]
-
Structure: A phenol ring (lipophilic/acidic) linked to a pyrrolidine ring containing a primary amine (hydrophilic/basic).
-
Ionization (pKa):
-
Primary Amine (–NH₂): pKa ~9.8 (Protonated/Cationic at pH 7.4).
-
Tertiary Amine (Pyrrolidine N): pKa ~9.0 (Protonated/Cationic at pH 7.4).
-
Phenol (–OH): pKa ~10.0 (Neutral at pH 7.4; Anionic at pH >10).
-
-
Implication: At physiological pH (7.4), the molecule carries a positive charge (+1 to +2) . It is not a zwitterion at neutral pH, but rather a cation. However, the lipophilic aromatic ring drives aggregation if the ionic strength of the buffer shields these charges.
Troubleshooting Guide (FAQ Format)
Issue 1: "My compound precipitates immediately upon adding the DMSO stock to PBS."
Diagnosis: Solvent Shock & Salting Out. Mechanism: When a concentrated DMSO stock (e.g., 100 mM) is added to phosphate-buffered saline (PBS), two things happen:
-
Dielectric Drop: The local environment shifts from organic (DMSO) to aqueous instantly, lowering the solubility limit.
-
Common Ion Effect: PBS contains high concentrations of Na⁺ and K⁺. These ions compete for water molecules (hydration shells), effectively "squeezing" your hydrophobic drug out of solution—a phenomenon known as salting out.
Solution: Use the Intermediate Dilution Method .
-
Dilute DMSO stock into pure water first (low ionic strength).
-
Then, add concentrated buffer (e.g., 10x PBS) to reach the final salt concentration. (See Diagram 1 for workflow).
Issue 2: "The solution turned pink or brown after 24 hours."
Diagnosis: Oxidative Degradation. Mechanism: Aminophenols are electron-rich and highly susceptible to auto-oxidation, forming quinone imines and polymerized pigments (similar to melanin formation). This is accelerated by light, high pH, and transition metals found in trace amounts in lower-grade buffers.
Solution:
-
Degas Buffers: Sparge buffers with Nitrogen (N₂) or Argon for 15 minutes before use.
-
Add Antioxidants: If the assay permits, add Ascorbic Acid (100 µM) or DTT (0.5 mM) to the buffer.
-
Fresh Prep: Never store aqueous working solutions >4 hours.
Issue 3: "The pH of my media changed when I added the compound."
Diagnosis: Unbuffered Salt Acidity. Mechanism: If you purchased the compound as a Dihydrochloride (2HCl) salt , it is acidic. Dissolving it releases protons (H⁺). In weak buffers (or unbuffered water), this drops the pH significantly, potentially affecting cell viability or protein binding assays.
Solution:
-
Check the pH of the final solution.
-
If acidic, back-titrate carefully with dilute NaOH, but do not exceed pH 8.5 , or the amine will deprotonate, lose its charge, and precipitate.
Visual Troubleshooting Workflows
Diagram 1: The "Crash-Out" Prevention Protocol
This decision tree guides you through the solubilization process to avoid precipitation.
Caption: Stepwise dilution strategy to mitigate "salting out" effects during aqueous formulation.
Diagram 2: Mechanism of Instability
Understanding why the compound degrades or precipitates.
Caption: Causal factors leading to oxidative degradation (color change) and physical instability (precipitation).
Validated Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Stock
-
Weighing: Weigh the compound in a low-humidity environment (hydrochloride salts are hygroscopic).
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).[3]
-
Why DMSO? It prevents hydrolysis and inhibits bacterial growth.[1]
-
-
Mixing: Vortex for 30 seconds. If particles remain, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (protects from light) and store at -20°C.
-
Shelf Life: 3 months (if kept dry).
-
Protocol B: The "Serial Dilution" Method for Cell Culture
Goal: Dilute 10 mM DMSO stock to 10 µM in Media (0.1% DMSO final).
-
Intermediate Step: Pipette 10 µL of 10 mM DMSO stock into 990 µL of sterile water (not PBS/Media yet).
-
Result: 100 µM solution in 1% DMSO (Low salt environment prevents shock).
-
Observation: Vortex immediately.[3] Ensure solution is clear.
-
-
Final Step: Pipette 100 µL of the Intermediate Solution into 900 µL of Cell Culture Media .
-
Result: 10 µM final concentration.
-
Validation: Check for crystals under a microscope (10x objective).
-
Solvent Compatibility Table
| Solvent | Solubility Potential | Risk Factor | Recommendation |
| Water (pH 7) | Moderate (if Salt form) | pH shift (Acidic) | Good for intermediate dilution. |
| PBS (pH 7.4) | Low to Moderate | Salting Out | Avoid direct dissolution of solid. |
| DMSO | High (>50 mM) | Cytotoxicity >0.5% | Standard for Stock Solutions. |
| Ethanol | Moderate | Evaporation | Usable, but DMSO is preferred. |
| 0.1M HCl | Very High | Acidity | Use only if 2HCl salt generation is needed. |
References
-
Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods: Chapter 4 - Solubility. ScienceDirect.
-
PubChem Compound Summary. (2024). 3-Aminophenol (Structural Analog for Oxidation Properties). National Library of Medicine.
-
BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.[1][3][4]
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
Sources
Validation & Comparative
reference standards for 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol purity analysis
An In-Depth Guide to the Purity Analysis of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol: Reference Standards and Comparative Methodologies
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its structural features, including multiple reactive functional groups and a critical stereocenter.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to establish robust purity profiles for this compound. We will dissect the role of reference standards and compare the primary analytical techniques, explaining the causality behind experimental choices to ensure scientifically sound and defensible results.
The Analytical Significance of this compound
Understanding the molecule's structure is paramount to designing an effective analytical strategy. Key features include:
-
A Phenolic Group: Prone to oxidation and influences the molecule's polarity and UV absorbance.
-
A Primary and a Tertiary Amine: These basic centers can interact with acidic mobile phases or columns and are sites for potential salt formation or side reactions.
-
A Chiral Center: The pyrrolidine ring contains a stereocenter at the C3 position. This means the molecule can exist as two non-superimposable mirror images (enantiomers). As enantiomers can have drastically different pharmacological and toxicological profiles, quantifying the enantiomeric purity is often as important as quantifying the chemical purity.[4][5]
Impurity profiling is therefore essential to identify and quantify process-related impurities (e.g., unreacted starting materials, by-products), degradation products, and, crucially, the unwanted enantiomer.[6][7]
The Role and Selection of Reference Standards
An analytical method is only as reliable as the standard used to calibrate it. Reference standards are highly characterized materials used as a benchmark for identity, quality, purity, and strength.[6][8]
Types of Standards:
-
Certified Reference Material (CRM): The gold standard, supplied by a national metrology institute or accredited body (e.g., USP, Ph. Eur.). These offer the highest level of accuracy and traceability but are often unavailable for non-pharmacopeial intermediates.
-
Primary Reference Standard: A substance shown by an extensive set of analytical tests to be authentic material of high purity. For a compound like this compound, this is often established in-house or sourced from a specialized vendor.[9]
-
Working Standard: Used for routine daily analysis and is qualified against the primary reference standard.
Practical Sourcing and Qualification: For this specific intermediate, a pharmacopeial standard is unlikely to exist.[9] Therefore, a laboratory must either:
-
Source from a Commercial Supplier: Obtain the standard from a reputable supplier (e.g., Sigma-Aldrich, Enamine) that provides a comprehensive Certificate of Analysis (CoA) detailing its purity (typically by HPLC and/or NMR) and identity.[9][10]
-
Custom Synthesis and Characterization: Synthesize the standard in-house or via a contract research organization (CRO).[7] This requires a rigorous characterization protocol, including structural confirmation (¹H NMR, ¹³C NMR, MS), purity assessment (HPLC, elemental analysis), and determination of residual solvents (GC) and water content (Karl Fischer).
Comparative Analysis of Core Analytical Methodologies
No single technique can fully characterize the purity of a complex molecule. A multi-faceted approach is required, with High-Performance Liquid Chromatography (HPLC) forming the cornerstone of the strategy. The choice between methods depends on the specific question being asked: "How much of the main compound is present?" versus "Is it the correct stereoisomer?" or "What is the structure of this unknown peak?".
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
Causality: RP-HPLC separates compounds based on their relative hydrophobicity. The nonpolar stationary phase (typically C18) retains hydrophobic molecules longer, while a polar mobile phase elutes them. This is the ideal method for separating this compound from process impurities that invariably differ in polarity, such as starting materials or dimeric by-products.
Key Performance Attributes:
-
Specificity: The ability to resolve the main peak from all known impurities and degradation products.[11][12]
-
Sensitivity: Achieves low Limits of Detection (LOD) and Quantitation (LOQ), crucial for controlling impurities at levels stipulated by guidelines like ICH Q3A.[7]
-
Robustness: Reliable and transferable between different instruments and laboratories.
Chiral HPLC for Enantiomeric Purity
Causality: Enantiomers have identical physical properties (polarity, boiling point) and cannot be separated by achiral methods. Chiral HPLC employs a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers.[13][14] The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are widely used for their broad applicability.[13]
Key Performance Attributes:
-
Enantio-selectivity (α): The primary measure of the column's ability to separate the two enantiomers. A higher value indicates better separation.
-
Resolution (Rs): A quantitative measure of the baseline separation between the two enantiomer peaks. A resolution of >1.5 is typically desired for accurate quantification.
Ancillary and Orthogonal Techniques
While HPLC is central, other methods provide critical, complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each peak separated by HPLC. This is an indispensable tool for identifying unknown impurities and degradation products, moving beyond simple quantification to structural elucidation.[15]
-
Quantitative NMR (qNMR): A powerful primary method for determining purity without requiring a reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration and structure, qNMR can assign an absolute purity value.
-
Gas Chromatography (GC): Primarily used to quantify residual solvents from the manufacturing process. Due to the low volatility and polar nature of this compound, GC is not suitable for analyzing the compound itself without derivatization.
Data-Driven Method Comparison
The following table provides a comparative summary of the primary analytical techniques. The performance metrics are representative values based on established method validation principles for small molecules.[16][17]
| Parameter | RP-HPLC (UV Detection) | Chiral HPLC (UV Detection) | LC-MS | qNMR |
| Primary Use Case | Chemical Purity & Assay | Enantiomeric Purity | Impurity Identification | Absolute Purity & Assay |
| Selectivity | Separates based on polarity. | Separates enantiomers. | Mass-based separation. | Structure-based signal resolution. |
| Typical LOD/LOQ | ~0.01% / ~0.03% | ~0.02% / ~0.05% | pg to fg levels | ~0.1% |
| Precision (%RSD) | < 1.0% (Assay), < 5.0% (Impurity) | < 2.0% (Area % of minor enantiomer) | Semi-quantitative without standards | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | N/A (for identification) | 99.0 - 101.0% |
| Throughput | High (10-30 min/sample) | Moderate (15-45 min/sample) | Moderate | Low |
| Reference Standard | Requires analyte-specific standard. | Requires racemic & pure enantiomer standards. | Not required for identification. | Requires certified internal standard. |
Logical Workflow for Purity Analysis
The selection of analytical methods should follow a logical progression to build a complete purity profile. The following workflow illustrates this decision-making process.
Caption: Logical workflow for comprehensive purity assessment.
Detailed Experimental Protocols
These protocols are templates and must be validated according to ICH Q2(R1) guidelines for the specific application.[11][12][18]
Protocol 1: RP-HPLC Method for Chemical Purity and Assay
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 275 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Reference Standard Stock (Assay): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 1.0 mg/mL).
-
Working Standard (Assay): Dilute the stock solution to a final concentration of ~0.1 mg/mL.
-
Test Sample (Assay): Prepare in the same manner as the reference standard to achieve a target concentration of ~0.1 mg/mL.
-
Test Sample (Purity): Prepare at a higher concentration (~1.0 mg/mL) to ensure detection of low-level impurities.
-
-
System Suitability:
-
Inject the working standard five times. The %RSD for the peak area must be ≤ 2.0%.[17]
-
Tailing factor for the main peak should be ≤ 2.0.
-
-
Analysis and Calculation:
-
Purity (Area %): Inject the high-concentration test sample. Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks.
-
Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
-
Chromatographic System:
-
Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v). Note: Mobile phase composition is highly column-dependent and requires screening.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase.
-
Racemic Standard: Prepare a solution of the racemic material (~0.5 mg/mL) to confirm the identity and resolution of the two enantiomer peaks.
-
Test Sample: Prepare a solution of the test material at the same concentration.
-
-
System Suitability:
-
Inject the racemic standard. The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.
-
-
Analysis and Calculation:
-
Inject the test sample.
-
Identify the peaks corresponding to the desired and undesired enantiomers.
-
Calculate the percentage of the undesired enantiomer using the area percent method: (Area_Undesired / (Area_Desired + Area_Undesired)) * 100.
-
Conclusion
The purity analysis of this compound is a multi-faceted task that requires a deep understanding of the molecule's chemical nature and the principles of modern analytical chemistry. A robust strategy relies on a combination of high-resolution chromatographic techniques, particularly RP-HPLC for chemical purity and Chiral HPLC for enantiomeric excess. These core methods, supported by orthogonal techniques like LC-MS and qNMR for impurity identification and absolute quantification, provide a self-validating system for quality assessment. By implementing well-validated methods based on qualified reference standards, researchers and developers can ensure the integrity of this critical intermediate, safeguarding the quality and safety of the final pharmaceutical products.
References
-
Impurity Profiling & Reference Standards. Pharmaffiliates.
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
-
Impurity Reference Standards. Cleanchem Laboratories.
-
Steps for HPLC Method Validation. Pharmaguideline.
-
Impurity Reference Standards. Enamine.
-
CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.
-
Pharmaceutical Analytical Impurities. USP.org.
-
Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc.
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
-
3-Aminopyrrolidine Dihydrochloride 98.0%(HPLC). PureSynth.
-
(R)-(+)-3-Aminopyrrolidine. Chem-Impex.
-
3-Aminopyrrolidine 98 103831-11-4.
-
3-Aminopyrrolidine 98 103831-11-4. Sigma-Aldrich.
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
-
Enantiomeric Purification (HPLC/SFC). BOC Sciences.
-
1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed.
Sources
- 1. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 2. pure-synth.com [pure-synth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. usp.org [usp.org]
- 9. Impurity Reference Standards - Enamine [enamine.net]
- 10. 3-アミノピロリジン 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajpaonline.com [ajpaonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
